molecular formula C10H11FO3 B8800348 1-(2-Fluoro-3,4-dimethoxyphenyl)ethanone

1-(2-Fluoro-3,4-dimethoxyphenyl)ethanone

Cat. No.: B8800348
M. Wt: 198.19 g/mol
InChI Key: VSGVABILBIXUFH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3,4-dimethoxyphenyl)ethanone is a fluorinated aromatic ketone featuring a fluorine atom at the 2-position and methoxy groups at the 3- and 4-positions of the benzene ring. The fluorine atom’s strong electron-withdrawing nature and small steric profile distinguish it from other substituents, influencing electronic distribution, solubility, and biological interactions .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

1-(2-fluoro-3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11FO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3

InChI Key

VSGVABILBIXUFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison of Selected Ethanone Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties
1-(2-Fluoro-3,4-dimethoxyphenyl)ethanone F (2), OMe (3,4) ~198.18* High electronegativity; moderate solubility
1-(5-Iodo-2-hydroxy-3,4-dimethoxyphenyl)ethanone I (5), OH (2), OMe (3,4) 332.13 Polar due to -OH; heavy atom effect
1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone OH (2), OMe (3,4) 196.20 Enhanced H-bonding; acidic proton
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone Br (5), OMe (2,4) 259.10 Bulky Br atom; lipophilic
Isoacetovanilone (1-(3-hydroxy-4-methoxyphenyl)ethanone) OH (3), OMe (4) 166.17 Isomeric hydroxyl/methoxy arrangement

*Estimated based on analogous structures.

Key Observations :

  • Fluorine vs. Hydroxyl : The fluorine substituent (2-position) reduces electron density on the aromatic ring compared to a hydroxyl group, decreasing hydrogen-bonding capacity but enhancing metabolic stability .

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